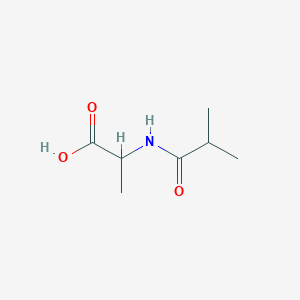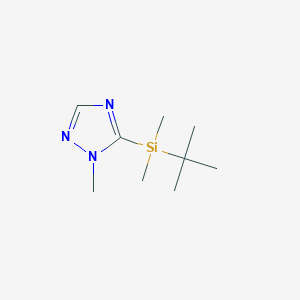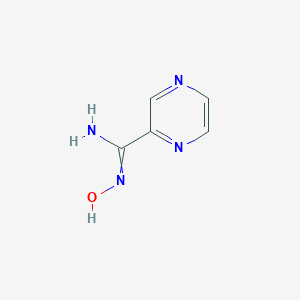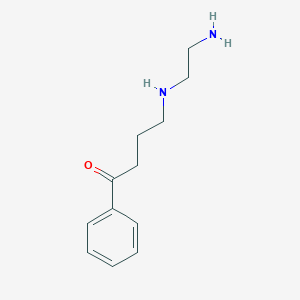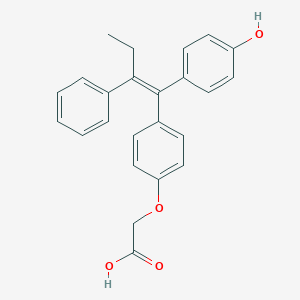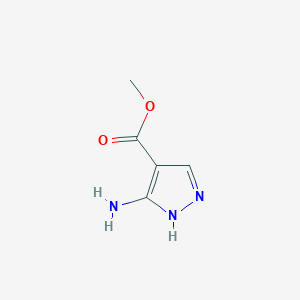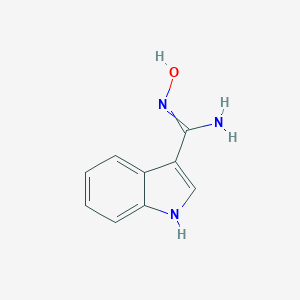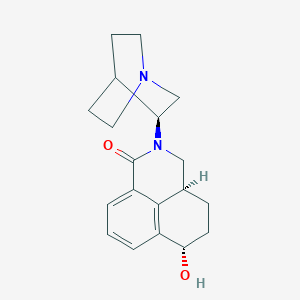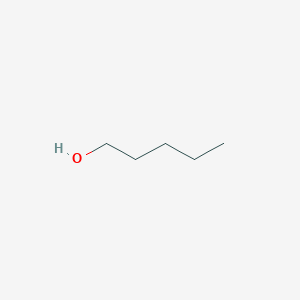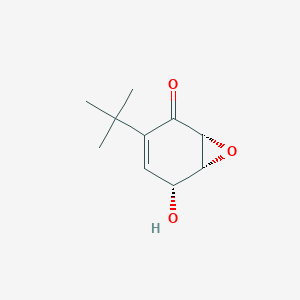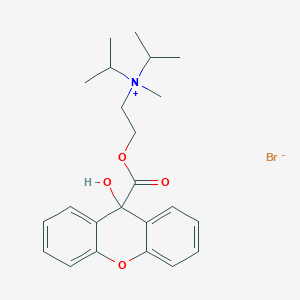
9-Hydroxy Propantheline Bromide
Übersicht
Beschreibung
9-Hydroxy Propantheline Bromide is a chemical compound with the molecular formula C23H30BrNO4 and a molecular weight of 464.39 g/mol . It is a derivative of propantheline bromide, which is an antimuscarinic agent used to treat various conditions such as urinary incontinence and gastrointestinal disorders . The compound is known for its pharmacological properties and is used as a reference standard in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Propantheline Bromide involves the reaction of propantheline bromide with specific reagents under controlled conditions. One common method includes the methanolysis of propantheline bromide, which yields a mixture of methyl xanthanoate and methyl 9-hydroxyxanthanoate . The reaction typically requires a proton magnetic resonance (PMR) and mass spectra (MS) analysis to confirm the structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is often produced in well-closed containers to preserve its stability and prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .
Wissenschaftliche Forschungsanwendungen
9-Hydroxy Propantheline Bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Hydroxy Propantheline Bromide involves its antimuscarinic effects. The compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine on smooth muscles . This results in the relaxation of smooth muscles and a reduction in spasms and secretions in the gastrointestinal and urinary tracts . The compound also has a direct relaxing effect on smooth muscle, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Propantheline Bromide: The parent compound, used for similar therapeutic purposes.
Ipratropium Bromide: Another antimuscarinic agent used to treat respiratory conditions.
Clidinium Bromide: Used in combination with other drugs to treat gastrointestinal disorders.
Uniqueness: 9-Hydroxy Propantheline Bromide is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound and other similar agents . Its use as a reference standard in pharmaceutical research further highlights its importance in ensuring the quality and consistency of analytical methods .
Eigenschaften
IUPAC Name |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMADSXCPWAZRH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918431 | |
| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93446-02-7 | |
| Record name | 9-Hydroxypropantheline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-Hydroxypropantheline Bromide in pharmaceutical analysis?
A1: 9-Hydroxypropantheline Bromide is identified as a major impurity in Propantheline Bromide tablets [, ]. This identification is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can impact drug efficacy and safety.
Q2: How can we accurately quantify 9-Hydroxypropantheline Bromide in Propantheline Bromide formulations?
A2: A liquid chromatography (LC) method has been developed to quantify 9-Hydroxypropantheline Bromide in the presence of Propantheline Bromide, xanthone, and xanthanoic acid []. Additionally, a reverse-phase HPLC method offers a fast, sensitive, and specific approach for determining 9-Hydroxypropantheline Bromide along with other related compounds in tablets []. This method utilizes a C8 column and a mobile phase containing acetonitrile, water, and tetrahydrofuran, allowing for the separation and quantification of the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


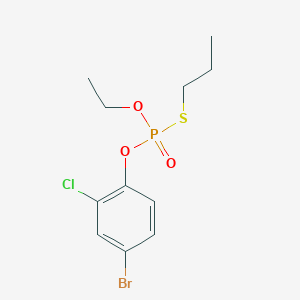
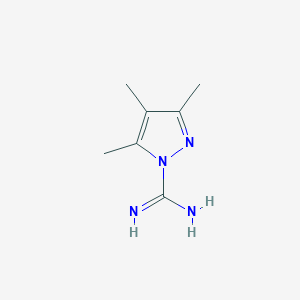

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
